cis-2-Nonene
CAS No.: 6434-77-1
Cat. No.: VC20865419
Molecular Formula: C9H18
Molecular Weight: 126.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6434-77-1 |
|---|---|
| Molecular Formula | C9H18 |
| Molecular Weight | 126.24 g/mol |
| IUPAC Name | (Z)-non-2-ene |
| Standard InChI | InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3- |
| Standard InChI Key | IICQZTQZQSBHBY-HYXAFXHYSA-N |
| Isomeric SMILES | CCCCCC/C=C\C |
| SMILES | CCCCCCC=CC |
| Canonical SMILES | CCCCCCC=CC |
Introduction
cis-2-Nonene is an unsaturated hydrocarbon belonging to the alkene family, with the molecular formula C₉H₁₈. It is a clear liquid with a specific gravity of approximately 0.74 g/cm³ at 20°C . The compound is also known as (Z)-2-nonene or (Z)-non-2-ene, reflecting its cis configuration across the double bond . This article provides an overview of its chemical properties, synthesis, and applications, drawing from diverse scientific sources.
Synthesis and Reactions
cis-2-Nonene can be synthesized through various methods, often involving the reaction of alkenes or alkynes with appropriate catalysts. One notable reaction involving cis-2-Nonene is its epoxidation, which has been studied extensively in the context of asymmetric catalysis. The epoxidation of cis-2-Nonene with chiral ketones has shown moderate enantioselectivity, with enantiomeric excess (ee) values ranging from 44% to 64% depending on the catalyst used .
Table 1: Epoxidation of cis-2-Nonene with Different Catalysts
| Catalyst | Enantiomeric Excess (ee) |
|---|---|
| Ketone 2a | 44% |
| Ketone 2b | 56% |
| Ketone 2c | 58% |
| Ketone 2d | 64% |
| Ketone 2e | 54% |
These results highlight the potential for cis-2-Nonene in asymmetric synthesis.
Applications and Research Findings
While cis-2-Nonene itself is not widely used in commercial applications, its derivatives and analogs have been explored in various fields:
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Asymmetric Catalysis: The compound's role in epoxidation reactions makes it a valuable substrate for studying enantioselective catalysis .
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Biological Activity: Although cis-2-Nonene is not directly linked to biological activities, its structural analogs and derivatives are being researched for potential applications in medicine and materials science .
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